1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride is a compound that belongs to the class of tetrahydropyridines, which are derivatives of pyridine. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.
Source: The compound can be found in various chemical databases and is often synthesized for research purposes. Its hydrochloride salt form is commonly used in laboratories for its increased solubility in aqueous solutions.
Classification: This compound can be classified as an organic nitrogen compound, specifically a carboxylic acid derivative. It is often categorized under pharmaceutical intermediates due to its relevance in drug synthesis.
The synthesis of 1,2,3,6-tetrahydropyridine-3-carboxylic acid; hydrochloride can be accomplished through several methods:
These methods often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 1,2,3,6-tetrahydropyridine-3-carboxylic acid; hydrochloride can be represented as follows:
The structural representation can be visualized using SMILES notation: C1CC(NC(C(=O)O)C1)Cl
.
1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug development and synthetic chemistry.
The mechanism of action for 1,2,3,6-tetrahydropyridine-3-carboxylic acid; hydrochloride primarily involves its interaction with biological targets:
Data from pharmacological studies suggest that it may modulate ion channel activity or neurotransmitter release through these interactions.
The physical and chemical properties of 1,2,3,6-tetrahydropyridine-3-carboxylic acid; hydrochloride include:
These properties make it suitable for various laboratory applications and formulations.
1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride has several scientific uses:
The tetrahydropyridine (THP) scaffold exists in distinct positional isomers, including 1,2,3,4-THP, 1,2,3,6-THP, and 2,3,4,5-THP, each conferring unique bioactivity profiles due to differences in double-bond positioning and saturation patterns. The 1,2,3,6-tetrahydropyridine variant is particularly notable for its prevalence in natural alkaloids and synthetic pharmaceuticals. For instance, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) exemplifies the bioactivity of this isomer, where neurotoxicity arises from metabolic conversion to MPP⁺ via MAO-B oxidation—a process contingent on the isomer-specific double-bond conjugation [2]. The 1,2,3,6 configuration enables this metabolic activation, whereas saturated isomers lack the requisite electronic topology. Natural products like 6-[(E)-2-(3-methoxyphenyl)ethenyl]-2,3,4,5-tetrahydropyridine from Lobelia siphilitica and koreenceine B from P. koreensis further demonstrate how positional isomerism directs receptor interactions, particularly in neurological targets [2]. Synthetic routes exploit this isomerism; gold-catalyzed alkyne hydroamination and phosphine-mediated [4+2]-annulations yield 1,2,3,6-THPs with >95% diastereoselectivity, underscoring the synthetic prioritization of this isomer for drug discovery [2].
Table 1: Bioactive Tetrahydropyridine Isomers in Natural and Synthetic Compounds
Compound Name | Isomer Type | Biological Source/Application | Key Bioactivity |
---|---|---|---|
MPTP | 1,2,3,6-THP | Synthetic neurotoxin model | MAO-B activation → Parkinsonism |
Betanin | 1,2,3,6-THP | Natural beet pigment | Food colorant; antioxidant |
Koreenceine B | 2,3,4,5-THP | P. koreensis alkaloid | Structural uniqueness in alkaloids |
N-Heteroarylmethyl-5-OH-THP | 1,2,5,6-THP | Synthetic α-glucosidase inhibitor | Uncompetitive enzyme inhibition |
Chirality in 1,2,3,6-tetrahydropyridine-3-carboxylic acid derivatives primarily arises from the non-planar ring structure and the stereogenic center at C3/C5, critically influencing pharmacological potency and receptor binding. The C3 carboxylic acid group and C5 hydroxy substituent create chiral environments that dictate enantioselective interactions with biological targets. Research on N-heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives revealed that stereochemistry governs α-glucosidase inhibition, where specific enantiomers exhibit up to 40-fold greater potency than racemates due to optimized hydrogen bonding with catalytic residues (Asp214, Glu276) in the enzyme's active site [3]. Synthetic methodologies highlight these challenges: asymmetric hydrogenations and organocatalytic cascades achieve moderate enantioselectivity (31–72% ee), but achieving >97% ee requires advanced techniques like phosphine-catalyzed [4+2]-annulations or chiral auxiliary-assisted reductions [2] [10]. The stereoelectronic effects of C3 substituents further modulate ring conformation; protonated nitrogen forms stabilize electrostatic interactions in glycosidase pockets, while N-alkyl groups distort chair-to-half-chair transitions, altering binding kinetics [3].
Table 2: Enantioselective Synthetic Approaches for Chiral THP Derivatives
Synthetic Method | Catalyst System | Enantioselectivity (ee%) | Key Stereochemical Outcome |
---|---|---|---|
Phosphine-[4+2]-annulation | Bifunctional organocatalysts | >97% | Axial chirality control |
Gold-catalyzed hydroamination | Au(I)/chiral ligands | 60–85% | Planar chirality induction |
Rhodium-catalyzed C–H activation | Rh(I)/chiral dienes | >95% diastereoselectivity | Cis/trans ring junction control |
Reductive amination | NaBH₄/TFA | <50% | Racemization at C5 |
The structural divergence between 1,2,3,6-THP and 1,2,5,6-THP carboxylic acids profoundly impacts their pharmacological behavior, driven by differences in ring flexibility, double-bond localization, and substituent geometry. In 1,2,3,6-THP, the endocyclic double bond between C5-C6 introduces rigidity, limiting ring inversion and favoring half-chair conformations ideal for planar binding interfaces (e.g., MAO-B catalysis in MPTP) [2]. Conversely, 1,2,5,6-THPs adopt boat-like conformations due to saturation at C3-C4, enhancing adaptability to curved enzyme pockets like α-glucosidase’s catalytic cleft [3]. Pharmacological data underscore this distinction: N-heteroarylmethyl-5-hydroxy-1,2,5,6-THP-3-carboxylic acids exhibit IC₅₀ values of 2.34–8.91 μM against α-glucosidase, whereas 1,2,3,6-THP analogues show >100 μM inactivity, attributed to misalignment of carboxylic acid and hydroxy groups relative to the enzyme’s catalytic triad [3]. Synthetic accessibility also varies; 1,2,5,6-THPs derive efficiently from piperidin-4-one precursors via borohydride reduction and Steglich esterification, while 1,2,3,6-THPs require multistep sequences involving Suzuki couplings or hydroaminations [5] [10]. The table below encapsulates these differential properties:
Table 3: Structural and Pharmacological Comparison of THP Carboxylic Acid Isomers
Parameter | 1,2,3,6-THP-3-carboxylic acid | 1,2,5,6-THP-3-carboxylic acid |
---|---|---|
Ring Conformation | Half-chair (C2-exo) | Boat (C3-endo) |
Double-Bond Position | Δ⁵ (C5-C6) | Δ¹ (N1-C2) or saturated |
α-Glucosidase IC₅₀ | >100 μM (inactive) | 2.34–8.91 μM (potent) |
Synthetic Route | Metal-catalyzed cyclization; 4–6 steps | Piperidone reduction; 2–3 steps |
Functional Flexibility | Low (conformationally locked) | High (pseudorotation possible) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: